oxalic acid;N-prop-2-enyl-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]prop-2-en-1-amine
Overview
Description
Oxalic acid;N-prop-2-enyl-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]prop-2-en-1-amine is a complex organic compound that combines the properties of oxalic acid and a substituted amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;N-prop-2-enyl-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]prop-2-en-1-amine typically involves multiple steps. One common method includes the reaction of oxalic acid with N-prop-2-enyl-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]prop-2-en-1-amine under controlled conditions. The reaction is often catalyzed by specific reagents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful control of temperature, pressure, and reagent concentrations to maximize output and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Oxalic acid;N-prop-2-enyl-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]prop-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different products.
Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Halogenating agents: Chlorine, bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Oxalic acid;N-prop-2-enyl-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]prop-2-en-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential effects on cellular processes and enzyme activity.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of oxalic acid;N-prop-2-enyl-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]prop-2-en-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the context of its use and the specific biological or chemical system.
Comparison with Similar Compounds
Similar Compounds
Oxalic acid: A simpler dicarboxylic acid with various industrial and biological applications.
N-prop-2-enyl-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]prop-2-en-1-amine: A related amine with distinct properties and uses.
Uniqueness
Oxalic acid;N-prop-2-enyl-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]prop-2-en-1-amine is unique due to its combination of functional groups, which confer specific reactivity and potential applications. Its trifluoromethyl group, in particular, enhances its stability and biological activity compared to similar compounds.
Properties
IUPAC Name |
oxalic acid;N-prop-2-enyl-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]prop-2-en-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO.C2H2O4/c1-3-8-19(9-4-2)10-11-20-14-7-5-6-13(12-14)15(16,17)18;3-1(4)2(5)6/h3-7,12H,1-2,8-11H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKJZSKTXSTZJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CCOC1=CC=CC(=C1)C(F)(F)F)CC=C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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